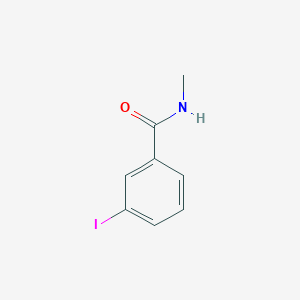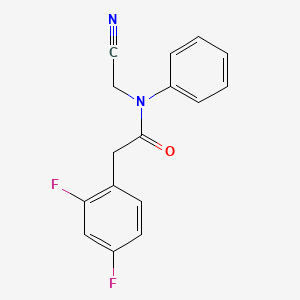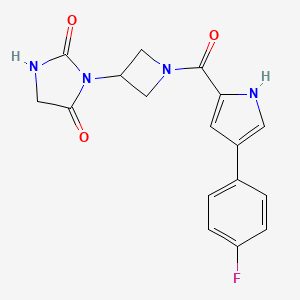
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H15FN4O3 and its molecular weight is 342.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Behavior and Fluorescence Applications
A study by Garre et al. (2019) synthesized a family of highly fluorescent organoboron complexes, including derivatives with imidazolidine-2,4-dione moieties, demonstrating strong UV-Vis absorptions and high quantum yields in both organic and aqueous solutions, indicating potential utility in bioorthogonal chemistry for imaging and sensing applications Garre et al., 2019.
Antibacterial Activity and Chemical Modification
Research by Genin et al. (2000) highlighted the synthesis of nitrogen-carbon-linked oxazolidinones with modifications, including pyrrole and imidazolidine rings, to expand activity against Gram-negative bacteria, demonstrating the significance of substituent effects on antibacterial efficacy Genin et al., 2000.
Electron Delocalization in N-heterocyclic Carbenes
A study by Hobbs et al. (2010) investigated potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, revealing insights into the stability and structure influenced by electron delocalization, which could inform the design of new organocatalysts and ligands for metal complexes Hobbs et al., 2010.
Biotransformation and Metabolic Pathways
Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, noting the significance of ring-opening and contraction mechanisms in their metabolic fate, offering insights into the design of compounds with improved stability and efficacy Lindgren et al., 2013.
Synthetic Methodologies and Novel Compound Synthesis
Research by Danswan et al. (1989) and Takeshima et al. (1979) focused on the synthesis of novel compounds incorporating imidazolidine-2,4-dione structures, contributing to the development of new synthetic methods and the exploration of chemical reactivity for potential applications in material science and organic synthesis Danswan et al., 1989; Takeshima et al., 1979.
Propriétés
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c18-12-3-1-10(2-4-12)11-5-14(19-6-11)16(24)21-8-13(9-21)22-15(23)7-20-17(22)25/h1-6,13,19H,7-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPOASSBJWBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
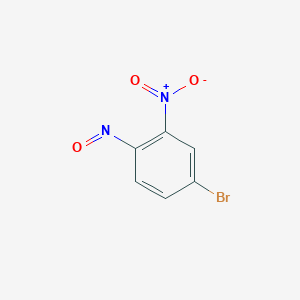
![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)
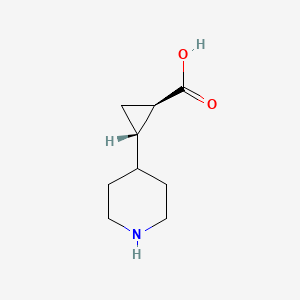

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)
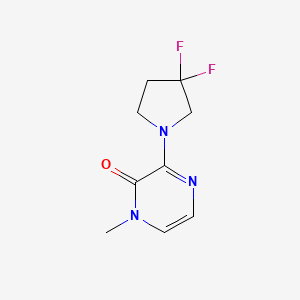
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

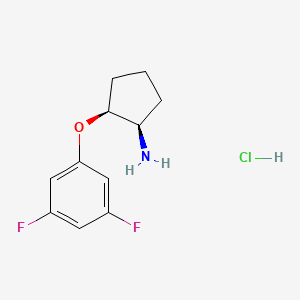
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)
